Bz-Val-Gly-Arg-AMC

Proteasome Catalytic subunit specificity β2 trypsin-like

Bz-Val-Gly-Arg-AMC (Bz-VGR-AMC) is a synthetic fluorogenic tetrapeptide substrate composed of a benzoyl-Val-Gly-Arg peptide sequence linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC). The arginine residue at the P1 position dictates cleavage specificity for trypsin-like serine and threonine proteases.

Molecular Formula C30H37N7O6
Molecular Weight 591.7 g/mol
CAS No. 87779-49-5
Cat. No. B3030191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Val-Gly-Arg-AMC
CAS87779-49-5
Molecular FormulaC30H37N7O6
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)/t22-,26-/m0/s1
InChIKeyPDUGCIODBWSTTA-NVQXNPDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Val-Gly-Arg-AMC (CAS 87779-49-5): A Fluorogenic Tetrapeptide Substrate for Trypsin-Like Proteasome Activity Measurement


Bz-Val-Gly-Arg-AMC (Bz-VGR-AMC) is a synthetic fluorogenic tetrapeptide substrate composed of a benzoyl-Val-Gly-Arg peptide sequence linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC) . The arginine residue at the P1 position dictates cleavage specificity for trypsin-like serine and threonine proteases [1]. Its primary established application is the quantitative measurement of the trypsin-like (β2 subunit) activity of the eukaryotic 20S proteasome, where it serves as one of three orthogonal substrates—alongside Suc-LLVY-AMC (chymotrypsin-like/β5) and Z-LLE-AMC (caspase-like/PGPH/β1)—for profiling all three classical proteasome catalytic activities in a single experimental system [2]. The compound is supplied as a trifluoroacetate salt, typically at ≥98% purity by HPLC, with fluorescence monitored at Ex/Em 380/460 nm upon enzymatic release of free AMC .

Why Bz-Val-Gly-Arg-AMC Cannot Be Simply Replaced with In-Class Fluorogenic Peptide Substrates


Fluorogenic peptide-AMC substrates sharing an arginine at the P1 position are not interchangeable because the P2 and P3 residues, together with the N-terminal capping group, critically determine enzyme-substrate recognition, binding affinity (Km), and catalytic turnover (kcat) in a sequence-dependent manner [1]. For instance, while Bz-Val-Gly-Arg-AMC, Boc-LRR-AMC, and Boc-LSTR-AMC all target trypsin-like activity of the 20S proteasome, their divergent peptide backbones produce distinct Km values that affect assay linearity, substrate saturation requirements, and sensitivity at low enzyme concentrations [2]. Furthermore, substrates with a Pro at P2 (e.g., Boc-Val-Pro-Arg-AMC) preferentially target thrombin (Km = 21 μM, kcat = 109 s⁻¹) rather than the proteasome, making them unsuitable surrogates for proteasome trypsin-like activity measurements . Even closely related sequences like Z-Gly-Gly-Arg-AMC exhibit broader cross-reactivity with thrombin, urokinase, and tissue-type plasminogen activator, compromising specificity in complex biological matrices such as plasma or tissue homogenates [3]. Selecting Bz-Val-Gly-Arg-AMC specifically ensures measurement of the β2 subunit of the 20S proteasome with well-characterized kinetics, enabling reproducible intra- and inter-laboratory comparison of proteasome inhibitor potency and constitutive versus immunoproteasome activity.

Quantitative Differentiation Evidence for Bz-Val-Gly-Arg-AMC Relative to Closest Analogs and In-Class Candidates


Substrate Specificity: Bz-VGR-AMC Targets Trypsin-Like (β2) Proteasome Activity Distinct from Chymotrypsin-Like and Caspase-Like Sites

Bz-Val-Gly-Arg-AMC is cleaved specifically by the trypsin-like (β2) active site of the 20S proteasome, whereas Suc-LLVY-AMC and Z-LLE-AMC target the chymotrypsin-like (β5) and caspase-like/PGPH (β1) sites, respectively [1]. In gene transfection experiments using B8 lymphoblastoid cells, Bz-VGR-MCA hydrolysis was measured at Vmax = 0.31 μmol/h mg with Km = 57 μM for wild-type 20S proteasomes, while Suc-LLVY-MCA yielded Vmax = 1.11 μmol/h mg with Km = 29 μM in the same system, demonstrating that the three catalytic sites exhibit quantitatively distinct kinetic responses to their respective substrates [2]. Furthermore, LMP2 transfection selectively increased Bz-VGR-MCA Vmax without altering Km, confirming that this substrate specifically reports on β2 subunit-mediated activity [3]. This orthogonal specificity is essential for dissecting the differential effects of proteasome inhibitors such as bortezomib, carfilzomib, and PI-1840 across the three catalytic subunits .

Proteasome Catalytic subunit specificity β2 trypsin-like Fluorogenic substrate 20S proteasome

Incubation Time Advantage: Bz-VGR-AMC Enables 4-Fold Faster Assay Completion than Suc-LLVY-AMC

In standardized proteasome activity protocols using purified 20S proteasome or tissue homogenates, Bz-VGR-AMC requires only 30 minutes of incubation at 37°C for reliable fluorescence signal development, whereas Suc-LLVY-AMC (chymotrypsin-like substrate) requires 2 hours under identical conditions . This 4-fold reduction in incubation time is consistently observed across multiple published protocols using the Enzo Life Sciences substrate panel (Suc-LLVY-AMC, Bz-VGR-AMC, Z-LLE-AMC) at substrate concentrations of 10–100 μM . The shorter incubation for Bz-VGR-AMC reflects both the intrinsic catalytic rate of the β2 subunit and the substrate's favorable kinetic properties under standard assay conditions (pH 7.5–8.0, 37°C) .

Proteasome assay Incubation time High-throughput screening Bz-VGR-AMC Suc-LLVY-AMC

Sequence-Encoded Enzyme Selectivity: Gly at P2 Distinguishes Bz-VGR-AMC from Thrombin-Preferring Boc-VPR-AMC

The presence of a glycine residue at the P2 position of Bz-Val-Gly-Arg-AMC, combined with the Bz (benzoyl) N-terminal capping group, structurally differentiates this substrate from Boc-Val-Pro-Arg-AMC, which contains a proline at P2 and is the preferred fluorogenic substrate for α-thrombin . Boc-VPR-AMC exhibits Km = 21 μM and kcat = 109 s⁻¹ for α-thrombin, with a catalytic efficiency (kcat/Km) of approximately 5.2 × 10⁶ M⁻¹s⁻¹, making it the reference standard for thrombin activity assays . In contrast, Bz-VGR-AMC's Gly at P2 eliminates the conformational constraint imposed by Pro, reducing thrombin affinity while maintaining accessibility for the 20S proteasome β2 active site [1]. When tested against a panel of trypsin-like serine proteases, Boc-VPR-AMC showed cross-reactivity with trypsin (kcat/Km = 17,004 mM⁻¹min⁻¹, set as 100% reference) while substrates lacking Pro at P2 (e.g., benzyloxycarbonyl-GGR-AMC) showed only 1.2% relative activity [2], illustrating how P2 identity governs enzyme selectivity.

Substrate specificity P2 residue Thrombin Proteasome Glycine vs Proline

Purity Specification: ≥98% HPLC Purity Ensures Reproducible Quantitation Across Independent Proteasome Studies

Bz-Val-Gly-Arg-AMC is commercially supplied with a purity specification of ≥98% as determined by HPLC, with identity confirmed by NMR . This purity threshold exceeds the ≥95% typical of many general-purpose fluorogenic peptide substrates and is critical because AMC-containing impurities or incompletely deprotected synthesis intermediates can contribute to background fluorescence, artificially inflating apparent enzyme activity . The compound is formulated as the trifluoroacetate salt (C30H37N7O6·CF3COOH, MW 705.70), with solubility verified in DMSO and methanol for preparation of concentrated stock solutions (typically 40 mM in DMSO) . Enzo Life Sciences (BML-BW9375), Bachem, and Focus Biomolecules all maintain this ≥98% specification, enabling cross-vendor consistency . For researchers establishing proteasome inhibitor IC50 values or comparing constitutive versus immunoproteasome activity, the 98% purity benchmark minimizes the contribution of vendor-dependent variability to inter-laboratory result discrepancies.

Purity HPLC Procurement specification Reproducibility QC

Clinical Translational Utility: Bz-VGR-AMC Detects Proteasome Dysregulation in Human Disease States with Quantifiable Fold-Change Specificity

In bronchoalveolar lavage fluid (BALF) from patients with pulmonary alveolar proteinosis (PAP), extracellular 20S proteasome trypsin-like activity measured with Bz-VGR-AMC was 1.5 ± 0.9 pkat/mL versus 0.26 ± 0.27 pkat/mL in healthy controls—a 5.8-fold increase (p < 0.01) [1]. This elevation was paralleled by a 10-fold increase in proteasome protein concentration (699 ± 422 vs. 60 ± 36 ng/mL, p < 0.0001) and differential activation of caspase-like activity (Suc-LLE-AMC: 0.62 ± 0.7 vs. 0.07 ± 0.06 pkat/mL) [2]. Notably, while both trypsin-like and caspase-like activities were significantly elevated in PAP, the magnitude and disease-specific correlation pattern differed between substrate types, reinforcing the need for substrate-specific measurement rather than reliance on a single proteasome activity readout [3]. The Bz-VGR-AMC signal also correlated inversely with TLCO (r = -0.72, p = 0.008), establishing a quantitative link between trypsin-like proteasome activity and clinical disease severity that would be missed by substituting with chymotrypsin-like substrates [4].

Clinical research Pulmonary alveolar proteinosis Proteasome Biomarker BAL fluid

Best Research and Industrial Application Scenarios for Bz-Val-Gly-Arg-AMC Based on Quantitative Differentiation Evidence


Proteasome Inhibitor Selectivity Profiling Across All Three Catalytic Subunits

When screening proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib, PI-1840) for subunit selectivity, Bz-VGR-AMC is essential as the trypsin-like (β2) readout in a three-substrate panel alongside Suc-LLVY-AMC (β5) and Z-LLE-AMC (β1). This orthogonal panel reveals whether an inhibitor is subunit-selective (e.g., PI-1840 shows >120-fold selectivity for β5 over β2) or pan-reactive [1]. The established Km of 57 μM for Bz-VGR-AMC against 20S proteasome allows researchers to use substrate concentrations at or near Km (50–100 μM) for competitive inhibition studies, ensuring accurate Ki determination by the Cheng-Prusoff equation [2]. Omitting Bz-VGR-AMC from the panel would leave β2 inhibition uncharacterized, potentially missing off-target effects or synergistic inhibition mechanisms.

Clinical Biomarker Studies of Proteasome Dysregulation in Inflammatory and Fibrotic Lung Diseases

Bz-VGR-AMC has demonstrated quantitative utility in detecting extracellular proteasome activity in human bronchoalveolar lavage fluid, with trypsin-like activity elevated 5.8-fold in pulmonary alveolar proteinosis versus healthy controls (p < 0.01), while chymotrypsin-like activity remained unchanged [3]. This disease-specific signal, which correlated with clinical severity markers (TLCO, r = -0.72), supports the use of Bz-VGR-AMC in translational studies of proteasome-mediated alveolar protein degradation. The substrate's 30-minute incubation time makes it compatible with clinical laboratory workflows where rapid turnaround is required, and the ≥98% purity specification ensures lot-to-lot consistency for longitudinal clinical studies .

Immunoproteasome versus Constitutive Proteasome Activity Discrimination in Antigen Processing Research

LMP2 and LMP7 subunit incorporation alters the peptidase activities of 20S proteasomes, with LMP2 transfection specifically increasing Bz-VGR-MCA Vmax from 0.31 to 0.35 μmol/h mg and Km from 57 to 100 μM in B8 lymphoblastoid cells [2]. This quantitative shift in kinetic parameters enables researchers to distinguish constitutive proteasome from immunoproteasome activity in antigen-presenting cells. Bz-VGR-AMC is uniquely suited for this application because the trypsin-like site shows the most pronounced LMP2-dependent kinetic modulation, whereas the chymotrypsin-like site is primarily affected by LMP7 incorporation, making substrate choice critical for subunit-specific immunoproteasome studies [1].

High-Throughput Screening of Trypsin-Like Protease Inhibitors in Drug Discovery

For medium- to high-throughput screening campaigns targeting trypsin-like proteases, Bz-VGR-AMC offers a validated 30-minute endpoint assay at 37°C, compared to the 2-hour incubation required for Suc-LLVY-AMC . This 4-fold reduction in assay time translates to approximately 4× higher daily screening throughput on automated liquid handling platforms. The AMC fluorogenic reporter (Ex/Em 380/460 nm) provides superior sensitivity over chromogenic pNA-based substrates (e.g., Bz-Val-Gly-Arg-pNA), enabling detection of lower enzyme concentrations and reducing the amount of purified proteasome required per data point. The Gly at P2 position further ensures that the assay primarily detects trypsin-like proteases rather than thrombin-like enzymes, reducing false-positive rates in screening libraries containing compounds with off-target thrombin inhibitory activity.

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